3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide
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Overview
Description
3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a thiazolyl-pyrrolidinyl moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, often resulting in downstream effects such as antimicrobial, antiviral, and antitumor activities .
Result of Action
Thiazole derivatives have been found to have a variety of effects, including antimicrobial, antiviral, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the pyrrolidine ring. These intermediates are then coupled with a benzamide derivative that has been chlorinated at the 3-position. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while substitution of the chloro group can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide: Another compound with a benzothiazole core and similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of a thiazole ring and a pyrrolidine ring attached to a benzamide core. This unique structure may confer specific biological activities or chemical properties that are not present in other similar compounds.
Properties
IUPAC Name |
3-chloro-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-12-4-1-3-11(9-12)14(20)18-10-13-5-2-7-19(13)15-17-6-8-21-15/h1,3-4,6,8-9,13H,2,5,7,10H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMKBELWRZKNDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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